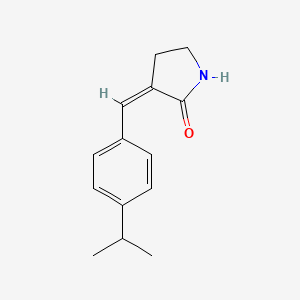
n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: Starting from a suitable precursor, the indazole core can be synthesized through cyclization reactions.
Fluorination: Introduction of the fluorine atom into the indazole ring using fluorinating agents.
Coupling Reaction: The indazole derivative is then coupled with a benzamide derivative through a condensation reaction, often using coupling reagents like EDCI or DCC.
Amination: Introduction of the amino group into the phenyl ring through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the indazole ring.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the aromatic rings.
科学的研究の応用
n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anticancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in disease pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
類似化合物との比較
Similar Compounds
n-(2-Aminophenyl)benzamide: Lacks the indazole and fluorine substituents.
4-((6-Fluoro-2h-indazol-2-yl)methyl)benzamide: Lacks the amino group on the phenyl ring.
n-(2-Aminophenyl)-4-methylbenzamide: Lacks the indazole and fluorine substituents.
Uniqueness
The presence of both the indazole ring and the fluorine atom in n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide may confer unique biological activities and chemical properties, making it a compound of interest for further research and development.
特性
CAS番号 |
920314-92-7 |
|---|---|
分子式 |
C21H17FN4O |
分子量 |
360.4 g/mol |
IUPAC名 |
N-(2-aminophenyl)-4-[(6-fluoroindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C21H17FN4O/c22-17-10-9-16-13-26(25-20(16)11-17)12-14-5-7-15(8-6-14)21(27)24-19-4-2-1-3-18(19)23/h1-11,13H,12,23H2,(H,24,27) |
InChIキー |
LDKLGMGPUZHJHY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C4C=CC(=CC4=N3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


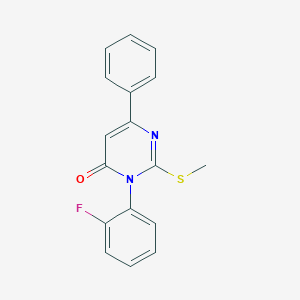
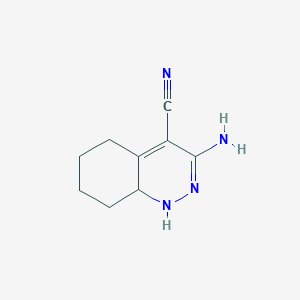
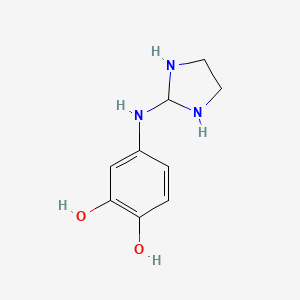
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)
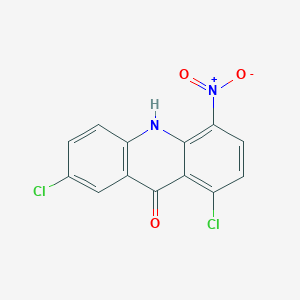

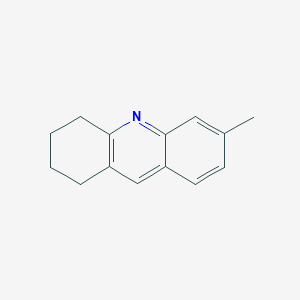
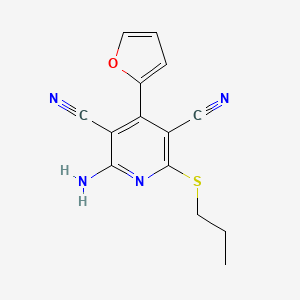
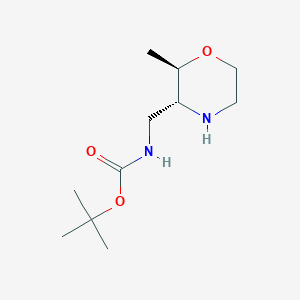
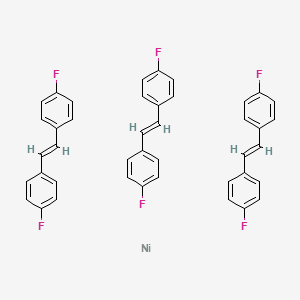
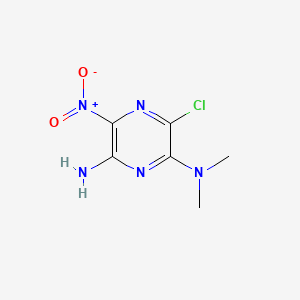

![(4aR,6R,7aS)-2-hydroxy-6-(6-methylsulfanylpurin-9-yl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12924148.png)
